1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol
Overview
Description
1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The structure of this compound consists of a pyrazolo[3,4-d]pyrimidine core with a phenyl group attached at the 1-position and a hydroxyl group at the 4-position .
Mechanism of Action
Target of Action
Similar pyrazolo[3,4-d]pyrimidine derivatives have been reported to exhibit inhibitory activities against certain types of cancer cells , suggesting potential targets could be specific proteins or enzymes involved in cell proliferation and survival.
Mode of Action
It’s known that similar compounds have shown significant inhibitory activity with ic50 values ranging from 0057 ± 0003 to 0119 ± 0007 μM . This suggests that these compounds may interact with their targets to inhibit their function, thereby affecting cell proliferation.
Biochemical Pathways
Related compounds have demonstrated antitumor activity , suggesting that they may affect pathways related to cell growth and proliferation.
Result of Action
1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol and its derivatives have shown promising biological effects. Some synthesized compounds have exhibited moderate to outstanding antimicrobial activity against various bacterial and fungal strains . Additionally, certain derivatives have demonstrated significant antitumor activity against various cancer cell lines .
Biochemical Analysis
Biochemical Properties
1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol has been found to interact with various enzymes and proteins. For instance, it has shown inhibitory activity against MCF-7 (breast adenocarcinoma) cell lines . The nature of these interactions involves the compound binding to the active sites of these enzymes, thereby influencing their function .
Cellular Effects
The compound exerts significant effects on various types of cells. For instance, it has demonstrated cytotoxic activity against MCF-7 and A549 (lung cancer) cell lines . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has shown inhibitory activity against cyclic dependent kinases (CDKs) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1-phenyl-1H-pyrazole with formamide under reflux conditions to yield the desired compound . Another approach utilizes the ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction, which provides good yields and involves the use of methylene-oxy group tethering .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives with altered biological activities.
Substitution: Substitution reactions, particularly at the phenyl group, can introduce various functional groups, enhancing the compound’s properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide (DMSO) to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs with potentially enhanced biological activities .
Scientific Research Applications
1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol has been extensively studied for its scientific research applications, including:
Biology: It exhibits significant cytotoxic activities against various cancer cell lines, making it a promising candidate for anticancer drug development
Medicine: The compound’s antimicrobial properties suggest its potential use in developing new antibiotics.
Industry: Its diverse biological activities make it a valuable compound for developing new therapeutic agents and industrial applications
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol include:
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Phenylpyrazolo[3,4-d]pyrimidine-based analogs: These analogs have been studied for their potent anticancer activities and multitarget enzyme inhibition.
4-substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives: These derivatives have shown significant antimicrobial activities.
Uniqueness
This compound stands out due to its unique combination of a phenyl group and a hydroxyl group, which contribute to its diverse biological activities. Its ability to inhibit multiple key enzymes and its potential for further functionalization make it a valuable compound for drug discovery and development .
Properties
IUPAC Name |
1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O/c16-11-9-6-14-15(10(9)12-7-13-11)8-4-2-1-3-5-8/h1-7H,(H,12,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDZQGHGCKKWNAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60943828 | |
Record name | 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60943828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21314-17-0 | |
Record name | 1,5-Dihydro-1-phenyl-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21314-17-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,5-Dihydro-1-phenyl-4H-pyrazolo(3,4-d)pyrimidin-4-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021314170 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 21314-17-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3954 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60943828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,5-dihydro-1-phenyl-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.286 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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